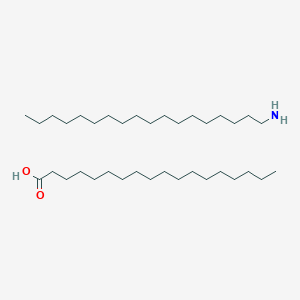
Stearic acid, octadecylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid, octadecylamine salt is a chemical compound formed by the reaction of stearic acid and octadecylamine. Stearic acid, also known as octadecanoic acid, is a saturated fatty acid with an 18-carbon chain. Octadecylamine is a long-chain primary amine. The combination of these two compounds results in a salt with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, octadecylamine salt typically involves the neutralization reaction between stearic acid and octadecylamine. The reaction can be represented as follows:
C18H36O2+C18H37NH2→C36H75NO2
This reaction is usually carried out in an organic solvent such as ethanol or hexane, under mild heating to ensure complete dissolution and reaction of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves the mixing of stearic acid and octadecylamine in a heated oil phase, typically at temperatures between 60-70°C. The mixture is stirred until a homogeneous solution is obtained, followed by cooling to precipitate the salt .
Chemical Reactions Analysis
Types of Reactions: Stearic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The amine group in octadecylamine can participate in substitution reactions, such as the Michael addition reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Michael addition reactions often use acrylonitrile as a reagent.
Major Products:
Oxidation: Produces oxides of stearic acid and octadecylamine.
Reduction: Yields stearic acid and octadecylamine.
Substitution: Forms substituted amine derivatives.
Scientific Research Applications
Stearic acid, octadecylamine salt has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of lipid monolayers and bilayers for studying membrane properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of superhydrophobic surfaces and as an anti-caking agent in fertilizers.
Mechanism of Action
The mechanism of action of stearic acid, octadecylamine salt involves its interaction with lipid membranes and proteins. The long hydrophobic chains of stearic acid and octadecylamine allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Stearic Acid: A saturated fatty acid with similar hydrophobic properties.
Octadecylamine: A long-chain primary amine with comparable chemical reactivity.
N-Octadecyl-1,3-diaminopropane: A derivative of octadecylamine with additional functional groups.
Uniqueness: Stearic acid, octadecylamine salt is unique due to its combined properties of both stearic acid and octadecylamine. This combination results in a compound with enhanced surface activity, making it particularly useful in applications requiring surfactants and emulsifiers .
Properties
CAS No. |
16835-63-5 |
|---|---|
Molecular Formula |
C36H75NO2 |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
octadecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H39N.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-19H2,1H3;2-17H2,1H3,(H,19,20) |
InChI Key |
GLPXGXQOVMEKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


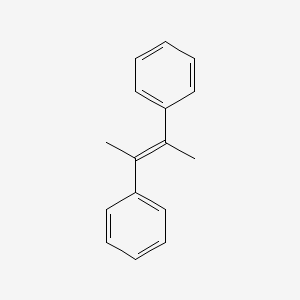
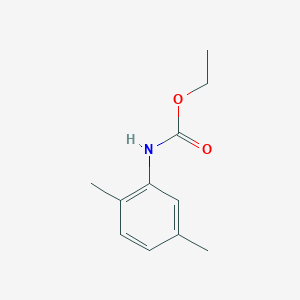
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

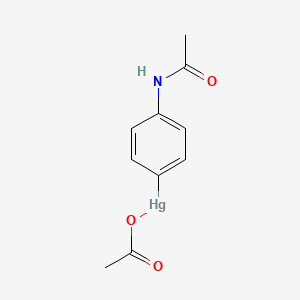
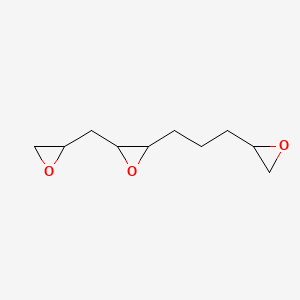

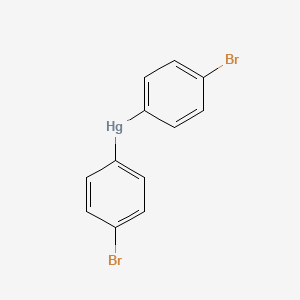
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)




![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
